2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-di-4-morpholinyl-1,3,5-triazine (WX8) is a chemical compound identified as a potent inhibitor of the phosphoinositide kinase PIKFYVE. [] It belongs to a family of five chemical analogs (WX8-family) discovered through high-throughput screening for their ability to disrupt lysosome homeostasis. [] This family demonstrates varying levels of potency, with WX8 being the most potent member. []
WX8 exerts its biological effects primarily by binding specifically to the PIKFYVE phosphoinositide kinase. [] This binding inhibits PIKFYVE activity, leading to the disruption of multiple events in lysosome homeostasis, including:
Interestingly, WX8 does not prevent homotypic lysosome fusion, despite requiring some of the same machinery as heterotypic fusion. [] This selectivity highlights the complexity of WX8's interaction with PIKFYVE and its downstream effects.
The primary application of WX8 lies in its potential as a therapeutic agent for treating autophagy-dependent diseases, particularly cancer. []
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: